

Comparative Guide to 1,6-Naphthyridin-4-amine Derivatives: Structure-Activity Relationship Studies

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Compound of Interest

Compound Name: 1,6-Naphthyridin-4-amine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of **1,6-naphthyridin-4-amine** derivatives and their analogs, focusing on their activity as kinase inhibitors in cancer therapy. The information is compiled from recent studies and presented to facilitate the understanding and development of this promising class of compounds.

Overview of Biological Activity

The 1,6-naphthyridine scaffold is a versatile pharmacophore that has been extensively explored in medicinal chemistry. Derivatives of **1,6-naphthyridin-4-amine**, particularly 1,6-naphthyridinones and other fused heterocyclic systems, have demonstrated significant inhibitory activity against several key protein kinases implicated in cancer progression. These include AXL, Fibroblast Growth Factor Receptor 4 (FGFR4), c-Met, and the Mammalian Target of Rapamycin (mTOR). The following sections detail the SAR for each of these targets, supported by quantitative data from published studies.

Structure-Activity Relationship (SAR) Analysis AXL Kinase Inhibitors

A series of 1,6-naphthyridinone derivatives have been investigated as potent and selective type II AXL inhibitors. The SAR studies highlight the importance of specific substitutions on the 1,6-

naphthyridinone core for achieving high potency and selectivity over the homologous kinase MET.

Table 1: SAR of 1,6-Naphthyridinone Derivatives as AXL Inhibitors

Compound	R1	R2	AXL IC ₅₀ (nM)[1]	MET IC ₅₀ (nM)[1]	Selectivity (MET/AXL) [1]
9	H	H	1.5	1.8	1.2
13c	4-morpholiny	H	3.2	>1000	>312
25c	H	2-(4-methylpiperazin-1-yl)ethoxy	1.1	377	343

IC₅₀ values represent the half-maximal inhibitory concentration.

The data indicates that the introduction of a morpholiny group at the R1 position (compound 13c) significantly enhances selectivity for AXL over MET.[2] Similarly, a substituted ethoxy group at the R2 position (compound 25c) also improves selectivity while maintaining high potency against AXL.[1]

FGFR4 Kinase Inhibitors

1,6-Naphthyridine-2-one derivatives have emerged as novel and selective inhibitors of FGFR4, a key driver in certain cancers like hepatocellular carcinoma and colorectal cancer.

Table 2: SAR of 1,6-Naphthyridine-2-one Derivatives as FGFR4 Inhibitors

Compound	R	FGFR4 IC50 (nM)[3]	HCT116 Cell Proliferation IC50 (nM)[3]
19a	H	15.6	125.3
19g	4-(dimethylamino)butan-1-amido	1.2	8.7
A10	(structure not fully specified in abstract)	5.4	Hep-3B: 72, Huh-7: 1506
A34	(structure not fully specified in abstract)	(not specified)	Hep-3B: 10.2, Huh-7: 14.1

IC50 values represent the half-maximal inhibitory concentration.

The SAR for this series suggests that the nature of the substituent at the R position plays a critical role in both enzymatic and cellular potency. The introduction of a dimethylamino-butan-1-amido group in compound 19g led to a significant improvement in both FGFR4 inhibition and anti-proliferative activity in HCT116 cells.[3] Further optimization of a different series led to compound A34, which showed excellent cellular potency against FGFR4-dependent HCC cell lines.[4]

c-Met Kinase Inhibitors

Fused 1,6-naphthyridine derivatives, specifically 1H-imidazo[4,5-h][5][6]naphthyridin-2(3H)-ones, have been identified as a new class of c-Met kinase inhibitors.

Table 3: SAR of 1H-Imidazo[4,5-h][5][6]naphthyridin-2(3H)-one Derivatives as c-Met Inhibitors

Compound	R1 (at N-1)	R2 (at N-3)	R3 (at C-5)	c-Met IC50 (μ M)[5]
2a	H	H	H	>50
2j	3-(dimethylamino)propyl	3,4-dichlorobenzyl	H	10.1
2t	3-(dimethylamino)propyl	3,4-dichlorobenzyl	4-carbamoylphenoxy	2.6

IC50 values represent the half-maximal inhibitory concentration.

A comprehensive SAR study revealed that an N-1 alkyl substituent with a terminal amino group and a hydrophobic substituted benzyl group at the N-3 position are crucial for c-Met inhibition. [5] Furthermore, the introduction of a 4'-carboxamide phenoxy group at the C-5 position significantly enhanced the potency, as seen in compound 2t.[5]

mTOR Kinase Inhibitors

Benzo[h][5][6]naphthyridin-2(1H)-one derivatives have been developed as highly potent and selective inhibitors of mTOR, a key regulator of cell growth and proliferation.

Table 4: SAR of Benzo[h][5][6]naphthyridin-2(1H)-one Derivatives as mTOR Inhibitors

Compound	R (at C-1)	X (at C-9)	Cellular mTORC1 IC50 (nM)[7][8]	Cellular PI3K α IC50 (nM)[7][8]
1 (Torin1)	4-(4-propionylpiperazi n-1-yl)-3-(trifluoromethyl)phenyl	quinolin-3-yl	2	1800
3 (Torin2)	3-(trifluoromethyl)phenyl	6-aminopyridin-3-yl	0.25	200

IC50 values represent the half-maximal inhibitory concentration in cellular assays.

The development from Torin1 to Torin2 demonstrates a significant improvement in potency and a favorable selectivity profile against PI3K.[9] The modifications at both the C-1 and C-9 positions of the benzo[h][5][6]naphthyridin-2(1H)-one core were critical for achieving this enhanced activity.[9]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the in vitro inhibitory activity of test compounds against their target kinases.

- Reagents and Materials: Recombinant kinase, appropriate substrate (e.g., a peptide or protein), ATP, kinase assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay Kit).
- Procedure:
 1. Prepare serial dilutions of the test compounds in DMSO.
 2. In a 96- or 384-well plate, add the kinase, the substrate, and the kinase assay buffer.

3. Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
4. Initiate the kinase reaction by adding ATP.
5. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
6. Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
7. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the anti-proliferative effects of the compounds on cancer cell lines.

- Cell Culture: Culture the desired cancer cell line (e.g., HCT116, U87 MG) in the recommended medium supplemented with fetal bovine serum and antibiotics.
- Procedure:
 1. Seed the cells in a 96-well plate and allow them to adhere overnight.
 2. Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
 3. Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
 4. Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
 5. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

6. Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ values.

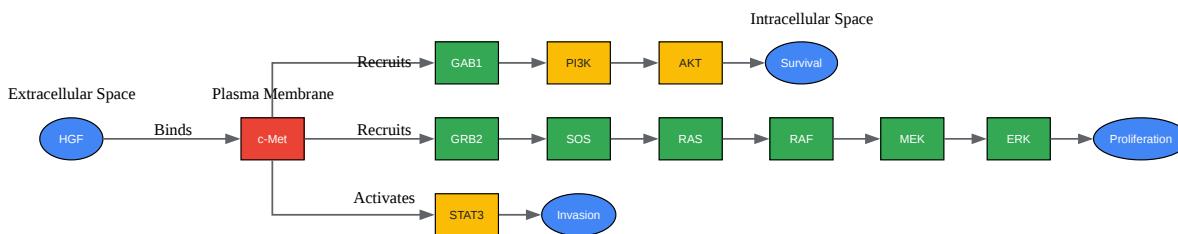
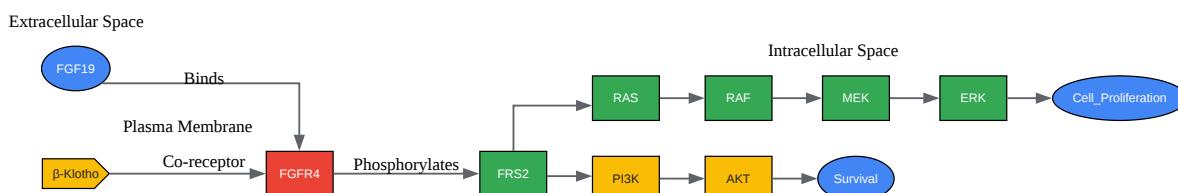
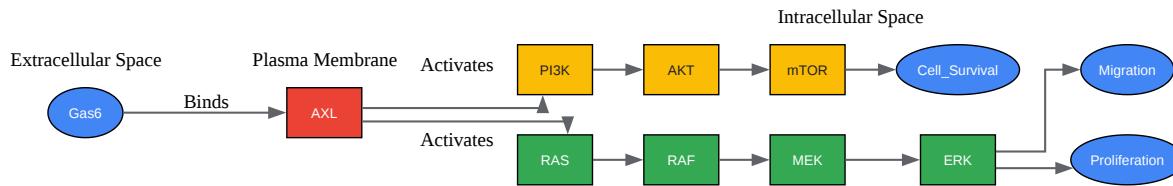
In Vivo Tumor Xenograft Model (General Protocol)

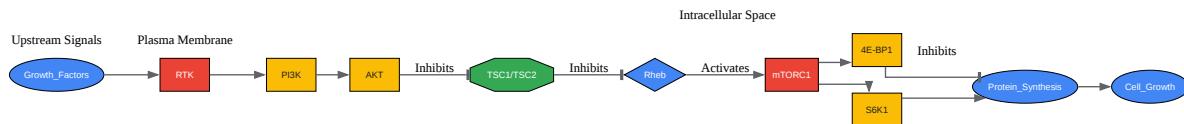
This protocol outlines the general procedure for evaluating the in vivo antitumor efficacy of the compounds.

- Animal Model: Use immunocompromised mice (e.g., nude or NOD/SCID mice).[10][11]
- Tumor Cell Implantation:
 1. Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) into the flank of each mouse.[10][12]
 2. For orthotopic models, surgically implant tumor cells or small tumor fragments into the corresponding organ (e.g., brain for glioblastoma models).[12]
- Treatment:
 1. Once the tumors reach a palpable size (e.g., 50-150 mm³), randomize the mice into treatment and control groups.[10]
 2. Administer the test compound or vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
- Efficacy Evaluation:
 1. Measure the tumor volume regularly using calipers.[10]
 2. Monitor the body weight of the mice as an indicator of toxicity.
 3. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

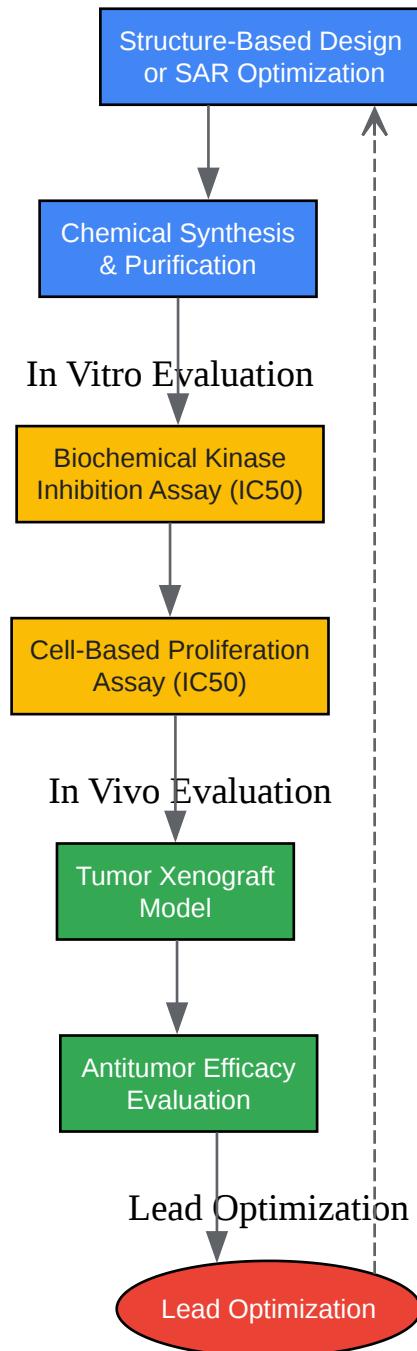
Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways targeted by **1,6-naphthyridin-4-amine** derivatives and a typical experimental workflow for their evaluation.





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